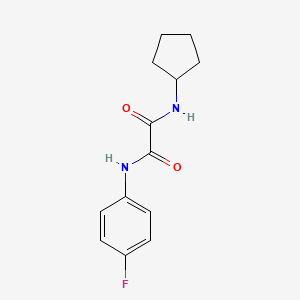

N-cyclopentyl-N'-(4-fluorophenyl)ethanediamide

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from basic chemical precursors. For instance, a method for synthesizing N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide involved a multi-step nucleophilic substitution reaction and ester hydrolysis from commercially available 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid, demonstrating the complexity and specificity required in the synthesis of such compounds (Zhou et al., 2021).

Molecular Structure Analysis

The molecular structure of related fluorophenyl compounds has been extensively analyzed through various spectroscopic and crystallographic methods. For example, the structure of 5-Cyclopentyl-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran was determined, revealing an envelope conformation of the cyclopentyl ring and specific dihedral angles between the fluorophenyl ring and the benzofuran fragment, indicative of the intricate geometric considerations in such molecules (H. Choi, P. Seo, U. Lee, 2012).

Chemical Reactions and Properties

The chemical reactivity and properties of N-cyclopentyl-N'-(4-fluorophenyl)ethanediamide analogs have been explored in various contexts, demonstrating the influence of functional groups and structural modifications on the compound's behavior. For instance, cyclometalated 6-phenyl-2,2'-bipyridyl platinum(II) acetylide complexes, incorporating fluorophenyl groups, showed distinctive photophysical properties and reactivity towards oxidative and reductive quenching, highlighting the potential utility of fluorophenyl-containing compounds in photochemical applications (J. Schneider et al., 2009).

Physical Properties Analysis

The physical properties of such compounds, including their crystal structure and phase behavior, are crucial for understanding their potential applications. The crystal and molecular structures of various mesogenic compounds, including those with fluorophenyl groups, have been described, providing insights into their solid-state behavior and the effects of structural modifications on their mesophase properties (L. Walz, F. Nepveu, W. Haase, 1987).

Chemical Properties Analysis

Chemical properties, such as reactivity towards specific reagents or under certain conditions, are fundamental for the application and further modification of N-cyclopentyl-N'-(4-fluorophenyl)ethanediamide and its derivatives. For example, the synthesis and characterization of novel derivatives of 1-[2-(Aryl substituted)-5-(4'-Fluoro-3-methyl biphenyl-4-yl)-[1, 3, 4] oxadiazole-3-yl]-ethanone revealed their cytotoxic evaluation, showcasing the broad range of chemical functionalities and biological activities that can be achieved through specific structural modifications (V. Adimule et al., 2014).

Scientific Research Applications

Metabolism and Interaction Studies

One significant area of research involves the metabolism and interaction of related compounds within biological systems. For instance, studies on the metabolites of prasugrel, a thienopyridine antiplatelet agent, elucidate the role of cytochrome P450 in drug metabolism. These insights are crucial for understanding drug interactions and optimizing therapeutic efficacy (Rehmel et al., 2006).

Environmental and Biological Detection

Research on nitrogen-doped carbon dots (N-CDs) has led to the development of sensitive and selective fluorescent probes for environmental and biological applications. These probes can detect organophosphorus pesticides in water and food, highlighting the importance of these compounds in environmental monitoring and food safety (Huang et al., 2019).

Photophysical Properties

Studies on cyanine fluorophore derivatives with enhanced photostability demonstrate the potential of related compounds in improving the robustness of fluorescence-based applications. Such advancements are crucial for long-term imaging and analytical applications in both research and diagnostic fields (Altman et al., 2011).

Surface Modification and Sulfidization Flotation

The application of ethanediamine in modifying the surface of malachite for improved sulfidization flotation illustrates the role of related compounds in mineral processing. This research offers insights into enhancing the efficiency of ore processing and recovery (Feng et al., 2018).

Organic Synthesis and Catalysis

In organic synthesis, the development of methods for the reductive conversion of acyl fluorides showcases the utility of related compounds in synthesizing various chemicals. Such methodologies are vital for creating complex molecules with potential applications in drug development and materials science (Ogiwara et al., 2018).

properties

IUPAC Name |

N-cyclopentyl-N'-(4-fluorophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O2/c14-9-5-7-11(8-6-9)16-13(18)12(17)15-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMVWLISKZNQPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclopentyl-N'-(4-fluorophenyl)ethanediamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4626453.png)

![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4626461.png)

![3-(4-methoxyphenyl)-7-(2-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4626502.png)

![1-(3,5-dimethylphenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4626506.png)

![2-[(4-bromobenzyl)thio]-5,6-dimethyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4626515.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4626521.png)

![2-(4-methoxybenzoyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4626545.png)

![3-chlorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate](/img/structure/B4626558.png)